Methylthiomcresol-C5-COOH
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methylthiomcresol-C5-COOH involves the introduction of a carboxyl group to the methylthiomcresol structure. The reaction typically requires the use of specific reagents and conditions to ensure the successful formation of the desired product. The detailed synthetic route and reaction conditions are proprietary and not publicly disclosed .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes as laboratory synthesis but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the product. The compound is produced under controlled conditions to meet the requirements for scientific research applications .
Chemical Reactions Analysis
Types of Reactions
Methylthiomcresol-C5-COOH undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carboxyl group to an alcohol.
Substitution: The methylthio group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions often require catalysts or specific solvents to facilitate the reaction.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the substituent introduced.
Scientific Research Applications
Methylthiomcresol-C5-COOH has several scientific research applications, including:
Chemistry: Used as a hapten for antigen design in ELISA assays.
Biology: Helps in detecting specific proteins or molecules in biological samples.
Industry: Used in quality control processes to ensure the safety of food and beverage products
Mechanism of Action
Methylthiomcresol-C5-COOH exerts its effects by conjugating to carrier proteins, forming a complex that can be recognized by antibodies. This mechanism is crucial for its application in ELISA assays, where the compound helps in detecting specific analytes by binding to antibodies. The molecular targets and pathways involved include the antigen-antibody interaction, which is fundamental to the assay’s sensitivity and specificity .
Comparison with Similar Compounds
Similar Compounds
- D-Valine-d 8
- D-α-Hydroxyglutaric acid disodium
- Nicotinamide N-oxide
- Deoxycholic acid-d 5
- Doxorubicin- 13 C,d 3 TFA
Uniqueness
Methylthiomcresol-C5-COOH is unique due to its specific application as a hapten in ELISA assays for detecting fenthion residues. Unlike other similar compounds, it is designed to conjugate with carrier proteins, making it highly effective in antigen design and detection assays .
Properties
Molecular Formula |
C14H20O3S |
---|---|
Molecular Weight |
268.37 g/mol |
IUPAC Name |
6-(3-methyl-4-methylsulfanylphenoxy)hexanoic acid |
InChI |
InChI=1S/C14H20O3S/c1-11-10-12(7-8-13(11)18-2)17-9-5-3-4-6-14(15)16/h7-8,10H,3-6,9H2,1-2H3,(H,15,16) |
InChI Key |
WUZGSGRLHHOCJF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)OCCCCCC(=O)O)SC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.